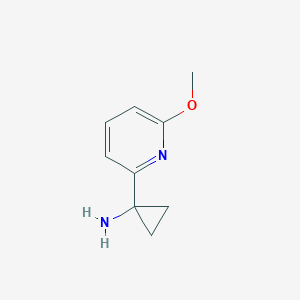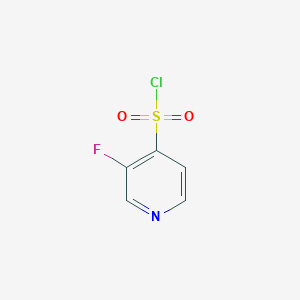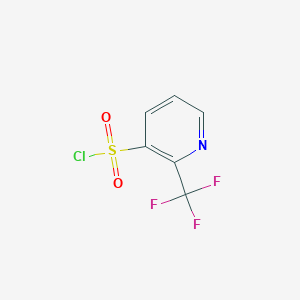
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine
Descripción general
Descripción
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2O. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methoxy group at the 6th position. This compound is often used as a building block in various chemical syntheses due to its unique structural properties .
Análisis Bioquímico
Biochemical Properties
1-(6-Methoxypyridin-2-YL)cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation. The nature of these interactions includes binding to active sites and modulating enzyme activity, which can lead to changes in the levels of neurotransmitters .
Cellular Effects
1-(6-Methoxypyridin-2-YL)cyclopropanamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1-(6-Methoxypyridin-2-YL)cyclopropanamine can modulate signaling pathways related to neurotransmitter release and uptake, leading to altered neuronal activity . Additionally, it can influence the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-(6-Methoxypyridin-2-YL)cyclopropanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-(6-Methoxypyridin-2-YL)cyclopropanamine binds to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in downstream effects on gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Methoxypyridin-2-YL)cyclopropanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(6-Methoxypyridin-2-YL)cyclopropanamine remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses .
Dosage Effects in Animal Models
The effects of 1-(6-Methoxypyridin-2-YL)cyclopropanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity. At higher doses, toxic or adverse effects may be observed, including neurotoxicity and altered behavior . Threshold effects have also been noted, where a certain dosage is required to achieve a significant impact on cellular function .
Metabolic Pathways
1-(6-Methoxypyridin-2-YL)cyclopropanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound may be metabolized by enzymes involved in neurotransmitter synthesis, resulting in altered levels of neurotransmitters.
Transport and Distribution
The transport and distribution of 1-(6-Methoxypyridin-2-YL)cyclopropanamine within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues . For instance, 1-(6-Methoxypyridin-2-YL)cyclopropanamine may be transported into neuronal cells, where it exerts its effects on neurotransmitter activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 6-methoxypyridine with cyclopropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity levels. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe in biological studies.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine
- 1-(6-Methoxypyridin-3-YL)cyclopropan-1-amine
- 1-(6-Methoxypyridin-5-YL)cyclopropan-1-amine
Comparison: 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Propiedades
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(11-8)9(10)5-6-9/h2-4H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHFZIJLCDLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one](/img/structure/B3079029.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)





![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)




